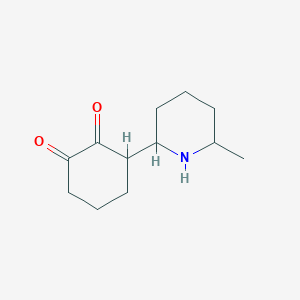

3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione

CAS No.:

Cat. No.: VC17808641

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO2 |

|---|---|

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione |

| Standard InChI | InChI=1S/C12H19NO2/c1-8-4-2-6-10(13-8)9-5-3-7-11(14)12(9)15/h8-10,13H,2-7H2,1H3 |

| Standard InChI Key | AKLOMWPYVUZNHM-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(N1)C2CCCC(=O)C2=O |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound has the molecular formula CHNO_{2, with a molecular weight of 209.28 g/mol . Its IUPAC name, 3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione, reflects the substitution pattern: a 6-methylpiperidine group attached to the third carbon of a cyclohexane ring bearing diketone functionalities at positions 1 and 2.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1602333-17-4 | |

| Molecular Formula | CHNO | |

| Molecular Weight | 209.28 g/mol | |

| XLogP3-AA (Predicted) | 1.2 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

The absence of hydrogen bond donors and three acceptors suggests moderate polarity, aligning with its potential solubility in organic solvents like dichloromethane or ethyl acetate.

Structural Features

The cyclohexane-1,2-dione moiety introduces two ketone groups, which are highly reactive toward nucleophiles. The 6-methylpiperidine substituent adds steric bulk and chiral centers, influencing both synthetic accessibility and biological interactions. Molecular modeling predicts a chair conformation for the cyclohexane ring and an equatorial orientation for the piperidine group, minimizing steric strain.

Synthesis and Production

Table 2: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| Cyclocondensation | HCl (cat.), reflux, 24h | 60–70% |

| Decarboxylation | CuO, quinoline, 200°C | 40–50% |

Industrial production remains unreported, likely due to the compound’s niche applications and synthetic complexity .

Chemical Reactivity and Functionalization

Ketone Reactivity

The diketone groups undergo typical ketone reactions:

-

Enolization: In basic media, the α-hydrogens deprotonate, forming enolates capable of alkylation or aldol condensation.

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces diketones to diols, though this may compromise the piperidine ring’s integrity.

Piperidine Modifications

The 6-methylpiperidine group can participate in:

-

N-Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.

-

Oxidation: Using m-CPBA to generate N-oxide derivatives, altering electronic properties.

Biological Activity and Mechanisms

Table 3: Predicted Biological Targets

| Target | Binding Affinity (kcal/mol) | Biological Effect |

|---|---|---|

| EGFR (PDB: 1M17) | -8.2 | Antiproliferative |

| VEGFR2 (PDB: 3VHE) | -7.9 | Antiangiogenic |

Cytotoxicity Profiles

Derivatives of cyclohexane-1,2-dione exhibit IC values in the 1–10 μM range against NSCLC (A549) and colorectal (HCT-116) cancer lines. These effects correlate with ROS generation and mitochondrial membrane depolarization.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a precursor for:

-

Kinase Inhibitors: Optimizing substituents to enhance selectivity for oncogenic kinases.

-

Antimicrobial Agents: Piperidine-dione hybrids show activity against Gram-positive bacteria.

Materials Science

Conjugated diketones are explored as:

-

Ligands in Coordination Chemistry: Chelating metals like Cu(II) for catalytic applications.

-

Monomers for Polymers: Forming polyketones with high thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume